1-[2-(4-MORPHOLINYL)ETHYL]TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE
Overview
Description
1-[2-(4-MORPHOLINYL)ETHYL]TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a tetrahydrothieno[3,4-b]pyrrole core, and a sulfone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-MORPHOLINYL)ETHYL]TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE typically involves multi-step organic reactions. The process begins with the formation of the tetrahydrothieno[3,4-b]pyrrole core, followed by the introduction of the morpholine ring and the sulfone group. Common reagents used in these reactions include thiophene derivatives, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-MORPHOLINYL)ETHYL]TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The morpholine ring and the tetrahydrothieno[3,4-b]pyrrole core can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce different reduced derivatives of the compound.
Scientific Research Applications
1-[2-(4-MORPHOLINYL)ETHYL]TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-MORPHOLINYL)ETHYL]TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Tryptoline: A natural organic derivative of beta-carboline with pharmacological properties, including monoamine oxidase inhibition.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Compounds with high antiproliferative activity and potential anticancer properties.
Uniqueness
1-[2-(4-MORPHOLINYL)ETHYL]TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE is unique due to its combination of a morpholine ring, a tetrahydrothieno[3,4-b]pyrrole core, and a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c15-12-7-10-8-19(16,17)9-11(10)14(12)2-1-13-3-5-18-6-4-13/h10-11H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJYEVWVZGKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3CS(=O)(=O)CC3CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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